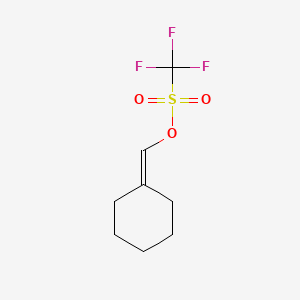

Cyclohexylidenemethyl trifluoromethanesulfonate

Description

Cyclohex-1-enyl trifluoromethanesulfonate (CAS 28075-50-5), also known as cyclohexenyl triflate, is a reactive organosulfur compound characterized by a cyclohexene ring substituted with a trifluoromethanesulfonate (triflate) group. Its molecular structure combines the electron-withdrawing triflate group with the strained cyclohexene system, making it a potent electrophile in organic synthesis . Key identifiers and synonyms include:

- IUPAC Name: Trifluoromethanesulfonic acid cyclohex-1-enyl ester

- Synonyms: Cyclohexenol triflate, 1-Cyclohexenyl trifluoromethanesulfonate, NSC263694

- Molecular Formula: C₇H₉F₃O₃S

- Applications: Widely used as a precursor for generating cyclohexyne intermediates , alkylation reactions , and cross-coupling methodologies .

Properties

CAS No. |

53282-32-9 |

|---|---|

Molecular Formula |

C8H11F3O3S |

Molecular Weight |

244.23 g/mol |

IUPAC Name |

cyclohexylidenemethyl trifluoromethanesulfonate |

InChI |

InChI=1S/C8H11F3O3S/c9-8(10,11)15(12,13)14-6-7-4-2-1-3-5-7/h6H,1-5H2 |

InChI Key |

GCBOFZACDIPPCH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=COS(=O)(=O)C(F)(F)F)CC1 |

Origin of Product |

United States |

Preparation Methods

Reaction of Alcohol with Triflic Anhydride or Triflic Acid

-

- Cyclohexylidenemethyl alcohol (or precursor)

- Triflic anhydride (preferred for higher reactivity) or triflic acid

- Base (commonly pyridine, 2,6-lutidine, or triethylamine) to neutralize the acid formed

- Solvent: anhydrous dichloromethane or similar inert solvent

-

- The alcohol is dissolved in anhydrous solvent under inert atmosphere (argon or nitrogen).

- The base is added to scavenge the acid generated.

- Triflic anhydride is added dropwise at low temperature (0–5 °C) to control the exothermic reaction.

- The mixture is stirred for 1–3 hours at low temperature, then allowed to warm to room temperature.

- The reaction progress is monitored by thin-layer chromatography (TLC) or NMR.

- Upon completion, the reaction mixture is quenched with water or aqueous bicarbonate.

- The organic layer is separated, washed, dried, and concentrated.

- Purification is typically done by distillation under reduced pressure or column chromatography.

-

- Strict anhydrous conditions are essential to prevent hydrolysis of triflic anhydride.

- The base choice affects reaction rate and side reactions; 2,6-lutidine is often preferred for steric hindrance and mild basicity.

Alternative Method: Using Triflic Acid and Chlorosilanes

A related method for triflate preparation involves reacting triflic acid with chlorosilanes (e.g., trimethylchlorosilane) to generate silyl triflates, which can then be used to convert alcohols to triflates.

Although this method is more commonly applied to prepare trimethylsilyl trifluoromethanesulfonate, it can be adapted for cyclohexylidenemethyl triflate synthesis by subsequent reaction with the alcohol.

| Parameter | Condition |

|---|---|

| Temperature | 10–30 °C |

| Reaction time | 12 hours |

| Atmosphere | Inert gas (argon or nitrogen) |

| Molar ratio (acid:chlorosilane) | 1:1 to 1:1.5 |

| Purification | Reduced pressure distillation |

| Product purity | Up to 99.9% |

| Yield | Up to 97.8% |

Synthesis via Alkali Metal Trifluoromethanesulfonates

Another approach involves synthesizing alkali metal triflates from sulfonyl fluoride precursors and alcohols, followed by reaction with alkali metal hydroxides.

Although this method is more general for alkali metal triflates, it provides insight into green synthesis routes with high yields and low impurities.

The process involves:

- Reaction of sulfonyl fluoride with alcohol in the presence of anhydrous calcium chloride under controlled temperature and pressure.

- Isolation of ester intermediate by distillation.

- Reaction of ester with alkali metal hydroxide (LiOH, NaOH, or KOH) to yield the triflate salt.

- Filtration and drying (spray drying preferred).

This method emphasizes environmental benefits and purity but is less directly applied to cyclohexylidenemethyl triflate.

Research Findings and Mechanistic Insights

Studies on related cyclohexylidenemethyl triflate compounds indicate complex solvolysis mechanisms without primary vinyl cation intermediates, suggesting the triflate group’s reactivity is influenced by the cyclic structure.

Such mechanistic understanding guides optimization of reaction conditions to minimize side reactions and improve yields.

Trimethylsilyl triflate-promoted reactions (e.g., aldol additions) demonstrate the utility of triflates in synthetic organic chemistry, highlighting the importance of high-purity triflate reagents.

Summary Table of Preparation Methods

Chemical Reactions Analysis

General Reactivity of Trifluoromethanesulfonate Esters

Trifluoromethanesulfonate esters (triflates) are highly reactive electrophiles due to the strong electron-withdrawing nature of the triflyl group (CF₃SO₂). Key reaction pathways include:

Nucleophilic Substitution (S<sub>N</sub>2 or S<sub>N</sub>1)

-

Triflates are excellent leaving groups, enabling displacement by nucleophiles such as amines, alkoxides, or halides.

Example:

Elimination Reactions

Cross-Coupling Reactions

-

Triflates participate in palladium-catalyzed couplings (e.g., Suzuki or Heck reactions) to form C–C bonds.

Example:

Hypothetical Reactivity of Cyclohexylidenemethyl Trifluoromethanesulfonate

Based on analogous triflate chemistry, this compound (structure: ) may exhibit the following behaviors:

S<sub>N</sub>2 Displacement

-

Reaction with nucleophiles (e.g., NaCN, NaN<sub>3</sub>) would yield substituted products:

Thermal Decomposition

-

Heating may induce elimination, forming cyclohexylidene ethylene:

Lewis Acid-Catalyzed Reactions

-

With TMSOTf or BF₃·OEt₂, the triflate could activate carbonyl groups in aldol or Mannich reactions .

Comparative Data for Triflates

Research Gaps and Limitations

-

No experimental data for This compound was found in the reviewed literature.

-

Predictions are extrapolated from methyl and aryl triflate analogs, which may not fully capture the steric or electronic effects of the cyclohexylidene group.

Recommendations for Further Study

Scientific Research Applications

Organic Synthesis

Cyclohexylidenemethyl trifluoromethanesulfonate is utilized in the synthesis of complex organic molecules. Its ability to act as a versatile electrophile allows chemists to construct various carbon frameworks efficiently. For instance, it has been employed in the synthesis of β,β-disubstituted styrenes through aldol-type reactions, showcasing its utility in forming carbon-carbon bonds .

Pharmaceutical Development

The compound's reactivity makes it valuable in the pharmaceutical industry for developing new therapeutic agents. Its ability to form stable intermediates can facilitate the synthesis of drug candidates. Research indicates that compounds with similar triflate functionalities have shown significant biological activity, suggesting potential applications for this compound in drug design .

Materials Science

In materials science, this compound can be used in the development of polymers and advanced materials. Its unique structure may impart specific properties to polymer matrices, enhancing their performance in various applications such as coatings and adhesives.

Case Study 1: Synthesis of β,β-Disubstituted Styrenes

A study demonstrated the use of this compound in synthesizing β,β-disubstituted styrenes via a trimethylsilyl trifluoromethanesulfonate-promoted reaction. The reaction conditions were optimized to achieve high yields and selectivity for the desired products .

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| TMSOTf (2.4 equiv), 2,6-lutidine (2.5 equiv), CH2Cl2 | 91% | High selectivity for styrene formation |

Case Study 2: Pharmaceutical Applications

Research focusing on the biological activity of compounds containing triflate groups has highlighted their potential as therapeutic agents. This compound's mechanism allows it to be explored for developing new pharmaceuticals targeting specific biological pathways .

Mechanism of Action

The mechanism of action of cyclohexylidenemethyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where the compound facilitates the formation of new chemical bonds .

Comparison with Similar Compounds

Methyl Trifluoromethanesulfonate (MeOTf)

- Structure : CH₃-O-SO₂-CF₃.

- Reactivity : A strong methylating agent due to the high electrophilicity of the methyl group activated by the triflate leaving group.

- Applications : Chemoselective methylation of carboxylic acids and amines under microwave conditions (150°C, 10–15 min) .

- Limitations : High volatility and toxicity compared to cyclohexenyl triflate, which has enhanced stability due to its bulky cyclohexene moiety .

Ethyl Trifluoromethanesulfonate (EtOTf) and 2-Fluoroethyl Trifluoromethanesulfonate

- Reactivity : Similar to MeOTf but with longer alkyl chains, enabling ethylation or fluoroethylation. Sodium iodide additives in DMF improve S-alkylation selectivity (e.g., for synthesizing thioethers) .

- Comparison : Cyclohexenyl triflate is less prone to hydrolysis than these alkyl triflates due to steric hindrance from the cyclohexene ring .

Oxetan-3-yl Trifluoromethanesulfonate

- Structure : Triflate group attached to an oxetane ring.

- Reactivity : The oxetane’s ring strain enhances electrophilicity, but its smaller ring size (3-membered vs. 6-membered cyclohexene) limits steric stabilization.

- Applications : Used in synthesizing strained heterocycles, whereas cyclohexenyl triflate is preferred for generating cyclohexene-derived intermediates .

Cyclohexane-1,2-diyldimethanediyl Dimethanesulfonate

- Structure : A bis-sulfonate ester with a cyclohexane backbone.

- Reactivity : The dual sulfonate groups enable crosslinking in polymer chemistry, unlike the single triflate group in cyclohexenyl triflate.

- Leaving Group Ability : Methanesulfonate (mesylate) is a weaker leaving group compared to triflate, making cyclohexenyl triflate more reactive in substitution reactions .

Comparative Data Table

Biological Activity

Cyclohexylidenemethyl trifluoromethanesulfonate, a compound belonging to the class of triflates, has garnered attention in organic chemistry due to its potential applications in various chemical reactions and its biological activities. Triflates are known for their ability to act as excellent leaving groups in nucleophilic substitutions and other transformations, which makes understanding their biological interactions crucial for developing new therapeutic agents.

This compound is characterized by its trifluoromethanesulfonate group, which enhances its reactivity. The general structure can be represented as follows:

Mechanistic Insights

Research has indicated that this compound can undergo solvolysis, leading to the formation of vinyl cations. However, studies suggest that the mechanism does not involve a primary vinyl cation intermediate, which is significant for understanding its reactivity and potential biological effects .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits moderate activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes may contribute to its antimicrobial effects .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the compound's effects on mammalian cell lines. Results indicate that this compound can induce apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve the activation of apoptotic pathways through oxidative stress .

Case Studies

- Antibacterial Activity : A study evaluating the antibacterial efficacy of this compound against E. coli and Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity .

- Cytotoxic Effects : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 25 µM after 48 hours of exposure .

Data Tables

Q & A

Q. What are the critical safety protocols for handling cyclohexylidenemethyl trifluoromethanesulfonate in laboratory settings?

this compound is moisture-sensitive and requires stringent safety measures:

- Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Inspect gloves for integrity before use and dispose of contaminated gloves properly .

- Ventilation: Perform reactions in a fume hood to avoid inhalation of vapors, as trifluoromethanesulfonate derivatives may release hazardous decomposition products .

- Hazard Analysis: Conduct a pre-experiment risk assessment, referencing guidelines like Prudent Practices in the Laboratory (National Academies Press, 2011) to evaluate chemical reactivity and procedural risks .

Q. How can researchers optimize the synthesis of this compound?

The compound is typically synthesized via triflation of cyclohexanone derivatives. Key steps include:

- Reagent Selection: Use triflic anhydride (Tf₂O) with a base (e.g., Et₃N) to generate the triflate group. Evidence shows yields up to 55% under anhydrous conditions .

- Reaction Monitoring: Track progress via thin-layer chromatography (TLC) or NMR to detect intermediates and byproducts .

- Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials .

Q. What analytical methods are recommended for characterizing this compound?

- Purity Analysis: Use chelometric titration (for metal impurities) and gravimetric analysis to confirm ≥90% purity .

- Spectroscopic Techniques:

- X-ray Crystallography: Resolve ambiguous structural data, particularly for derivatives with steric hindrance .

Advanced Research Questions

Q. How can mechanistic insights improve the utility of this compound in cyclohexyne generation?

The compound serves as a precursor to strained alkynes like cyclohexyne. Key considerations:

- Silylation Strategies: Introduce triethylsilyl groups (Et₃SiCl) at the α-position to stabilize intermediates. Reaction with LDA (lithium diisopropylamide) facilitates deprotonation, enabling elimination to form cyclohexyne .

- Temperature Control: Maintain reactions at −78°C to prevent premature decomposition of reactive intermediates .

- Trapping Agents: Use anthracene or furan derivatives to confirm cyclohexyne formation via Diels-Alder adducts .

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Impurity Profiling: Check for residual triflic acid (δ −78 ppm in ¹⁹F NMR) or cyclohexanol byproducts (δ 1.2–1.8 ppm in ¹H NMR) using deuterated solvents (e.g., CDCl₃) .

- Cross-Validation: Compare NMR, IR, and mass spectrometry data with computational models (e.g., DFT calculations for expected chemical shifts) .

- Batch Consistency: Replicate experiments using freshly distilled reagents to minimize variability from degraded starting materials .

Q. What strategies enhance the stability of this compound during long-term storage?

- Inert Atmosphere: Store under argon or nitrogen in flame-sealed ampoules to prevent hydrolysis .

- Temperature: Keep at −20°C in amber vials to avoid photodegradation and thermal decomposition .

- Quality Checks: Periodically reassay stored samples via NMR and titration to detect degradation (e.g., free triflate ions via ion chromatography) .

Q. How can this compound be applied in multi-step organic syntheses?

- Cross-Coupling Reactions: Act as an electrophile in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) to introduce cyclohexenyl motifs. Optimize ligand systems (e.g., SPhos) for sterically hindered substrates .

- Heterocycle Synthesis: React with amines or thiols to form sulfonamide or sulfonate ester linkages, enabling access to bioactive scaffolds .

- Polymer Chemistry: Incorporate into initiators for controlled radical polymerization (e.g., ATRP) to create functionalized polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.